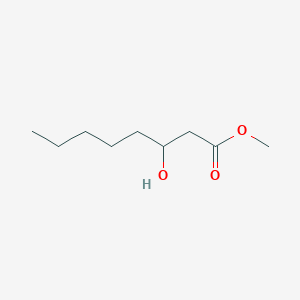

Methyl 3-hydroxyoctanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBTAQRRDZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276098 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-87-5, 85549-54-8 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Medium Chain Length Polyhydroxyalkanoates Mcl Phas Research

Methyl 3-hydroxyoctanoate (B1259324) is a key monomer precursor for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). researchgate.netnih.govnih.gov These biopolymers are produced by various bacteria as intracellular carbon and energy storage materials. researchgate.netcaymanchem.com Mcl-PHAs, which are composed of monomers with six or more carbon atoms, are distinguished by their elastomeric properties, making them suitable for applications where flexibility is required, in contrast to the more brittle short-chain-length PHAs. researchgate.netresearchgate.net

Research has focused on utilizing various carbon sources, including crude glycerol (B35011) from biodiesel production, for the microbial biosynthesis of mcl-PHAs. nih.gov In these processes, bacteria such as Pseudomonas putida and other newly isolated strains can produce copolymers that include 3-hydroxyoctanoate (3HO) units. researchgate.netnih.gov For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) to determine the composition of the resulting polymer, methyl esters of the constituent hydroxy acids, including methyl 3-hydroxyoctanoate, are used as standards. researchgate.netresearchgate.net The presence and proportion of the 3-hydroxyoctanoate monomer, identified via its methyl ester derivative, are critical in defining the physical and mechanical properties of the final mcl-PHA bioplastic. researchgate.net

Context Within Fatty Acid Metabolism and Biosynthesis

Beyond its role in biopolymer science, methyl 3-hydroxyoctanoate (B1259324) is intrinsically linked to fatty acid metabolism. The corresponding acid, 3-hydroxyoctanoic acid, is an intermediate in the beta-oxidation of fatty acids in humans and other organisms. caymanchem.comnih.gov This metabolic pathway is a fundamental process for energy production from lipids.

Recent studies have highlighted the role of 3-hydroxy fatty acids as signaling molecules. For instance, 3-hydroxyoctanoate has been identified as an agonist for the hydroxycarboxylic acid receptor 3 (HCA3). nih.gov This receptor is involved in regulating lipid and fatty acid metabolism, and its activation by 3-hydroxyoctanoate can inhibit the release of free fatty acids from fat cells, representing a negative feedback mechanism to control lipolytic activity. nih.gov Furthermore, 3-hydroxy fatty acids are considered biomarkers for certain fatty acid oxidation disorders. caymanchem.com The study of methyl 3-hydroxyoctanoate and its free acid form thus provides valuable insights into these metabolic processes and their regulation.

Advanced Synthetic Methodologies for Methyl 3 Hydroxyoctanoate

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to methyl 3-hydroxyoctanoate (B1259324). Key methods include the Reformatsky reaction for producing racemic mixtures and sophisticated asymmetric techniques for accessing enantiopure forms.

Reformatsky Reaction and its Optimization for Methyl 3-Hydroxyoctanoate Synthesis

The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters. numberanalytics.com Discovered by Sergey Reformatsky in 1887, the reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, creating an organozinc intermediate known as a Reformatsky enolate. numberanalytics.comnih.gov This enolate then undergoes nucleophilic addition to an aldehyde or ketone. nih.gov For the synthesis of this compound, the reaction is typically carried out between hexanal (B45976) and methyl bromoacetate (B1195939) in the presence of zinc metal. oup.com

The general reaction is as follows: Hexanal + Methyl Bromoacetate + Zn → this compound

Research has demonstrated that this method can produce racemic this compound in good yields, with reports citing efficiencies of 80% to 85%. researchgate.netthieme-connect.com

Optimization of the reaction conditions is crucial for maximizing yield and minimizing side products. Key findings include:

Solvent Effects: The use of wet tetrahydrofuran (B95107) (THF) as a solvent has been shown to produce significantly better yields with aliphatic aldehydes like hexanal compared to anhydrous THF. thieme-connect.com

Scale-Up and Exothermicity: On a larger scale (e.g., 0.1 mol), the reaction is highly exothermic and can lead to rapid, uncontrolled boiling. thieme-connect.comorganic-chemistry.org Proper management, such as adding the reagents in quick succession to a refluxing solvent with extensive condensation, is necessary to prevent runaway reactions and ensure completion within a short timeframe (e.g., 20 minutes). thieme-connect.com

Reagent Stoichiometry: Using two equivalents of both zinc and the bromoacetate per equivalent of aldehyde has been employed to drive the reaction to high yields. researchgate.netthieme-connect.com

While the classical Reformatsky reaction is effective for producing racemic products, achieving enantioselectivity requires modification. Asymmetric variants have been developed using chiral ligands, but these have shown limited success for aliphatic aldehydes, often resulting in low enantiomeric excess. organic-chemistry.org

| Reactants | Catalyst/Reagent | Solvent | Yield | Reference |

| Hexanal, Methyl Bromoacetate | Zinc | THF | 85% | thieme-connect.com |

| Hexanal, Methyl Bromoacetate | Zinc | Not Specified | 80% | researchgate.net |

Total Synthesis Strategies

Enantiomerically pure this compound serves as a critical chiral precursor in the total synthesis of complex, biologically active natural products. nih.gov Its defined stereocenter is incorporated into the final target molecule, making its efficient asymmetric synthesis a key step.

Notable examples include:

(R)-Methyl 3-hydroxyoctanoate is a reactant used in the multi-stage total synthesis of Gloeosporone , a 14-membered macrolide that acts as an autoinhibitor of spore germination. nih.gov

The synthesis of (R)-massoialactone , an α,β-unsaturated δ-lactone found in various food flavors and essential oils, also utilizes (R)-3-hydroxyoctanoate as a key intermediate. nih.gov

In these syntheses, the preferred method for introducing the necessary chirality in the this compound fragment is often through the asymmetric reduction of a prochiral β-keto ester precursor, typically using metal-catalyzed hydrogenation. nih.gov The accessibility of enantiopure (R)- or (S)-hydroxyalkanoates from reliable synthetic or biological sources can simplify these otherwise challenging multi-step syntheses by avoiding the need for expensive and complex metal catalysts at later stages. nih.gov

Asymmetric Synthesis for Enantiopure this compound

The production of enantiomerically pure this compound is paramount for its use in pharmaceuticals and as a chiral building block. This is primarily achieved through the asymmetric reduction of its prochiral precursor, methyl 3-oxooctanoate.

Asymmetric Hydrogenation of Ketones

A powerful chemical method for achieving high enantioselectivity is the asymmetric hydrogenation of β-keto esters using chiral metal catalysts. Ruthenium(II) complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective. nih.govorgsyn.org

This method offers several advantages, including high chemical and optical yields, excellent efficiency (substrate to catalyst ratios can exceed 1000:1), and access to both (R) and (S) enantiomers by selecting the appropriate BINAP enantiomer. orgsyn.org A specific synthesis of (S)-Methyl 3-hydroxyoctanoate from methyl 3-oxooctanoate has been reported using a [RuBr₂((S)-BINAP)] catalyst in methanol (B129727) under a hydrogen atmosphere. acs.org This process yielded the desired product in high yield and excellent enantiopurity. acs.org

| Substrate | Catalyst | Solvent | Yield | Reference |

| Methyl 3-oxooctanoate | [RuBr₂((S)-BINAP)] | Methanol | 97% | acs.org |

Directed Evolution and Protein Engineering of Enzymes (e.g., Alcohol Dehydrogenases) for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to chemical catalysis. Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are widely used for the stereoselective reduction of ketones. While naturally occurring enzymes can be effective, they may not possess the ideal properties for industrial-scale synthesis, such as stability in organic solvents, high substrate tolerance, or perfect stereoselectivity for a non-natural substrate.

To overcome these limitations, directed evolution and rational protein engineering are employed. These techniques allow scientists to tailor enzymes for specific industrial applications. For instance, rational design based on an enzyme's crystal structure can identify key amino acid residues in the active site that influence catalytic efficiency and stereoselectivity. By mutating these residues, variants with significantly enhanced performance can be created. One study demonstrated that a triple-point variant of a carbonyl reductase exhibited a 2-fold increase in catalytic efficiency for reducing a keto-ester. acs.org Such engineered enzymes can then be immobilized to further enhance their stability and reusability, making the biocatalytic process more sustainable and cost-effective. acs.org This approach is applicable to the production of enantiopure this compound from its corresponding keto-ester.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the strengths of both chemical synthesis and biocatalysis to create efficient and practical routes to target molecules. A common chemoenzymatic strategy for producing enantiopure β-hydroxy esters involves the chemical synthesis of a prochiral β-keto ester, followed by a highly stereoselective enzymatic reduction. scielo.brresearchgate.net

This approach leverages the high selectivity of enzymes for the critical stereocenter-forming step, while using efficient chemical methods for constructing the carbon backbone. Whole-cell biocatalysts are often used due to their low cost and the presence of innate cofactor regeneration systems. Examples of microorganisms used for the reduction of β-keto esters include:

Baker's yeast (Saccharomyces cerevisiae) : A readily available and inexpensive biocatalyst capable of reducing various keto-esters. scielo.br

Bacillus pumilus and Klebsiella pneumoniae : These strains have been used for the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to produce the (R)- and (S)-enantiomers, respectively, in high yield and enantiomeric excess. scientific.net

This chemoenzymatic method provides a valuable alternative to purely chemical asymmetric synthesis, often avoiding the use of heavy metals and operating under milder reaction conditions. scielo.brscientific.net

Derivatization of Biological (R)-3-Hydroxyoctanoate

The analysis and characterization of biologically produced poly(3-hydroxyoctanoate) (P(3HO)) and other polyhydroxyalkanoates (PHAs) often necessitate the derivatization of the constituent (R)-3-hydroxyoctanoate monomers into their corresponding methyl esters. This conversion to this compound is a critical step for techniques such as gas chromatography-mass spectrometry (GC-MS), which is used to determine the monomeric composition of the polymer.

A common method for this derivatization involves the acid-catalyzed methanolysis of the PHA polymer. In this process, the dried polymer is treated with a solution of sulfuric acid in methanol. The mixture is then heated, typically at 100°C for an extended period, to facilitate the depolymerization of the polyester (B1180765) and the subsequent esterification of the resulting (R)-3-hydroxyoctanoic acid to this compound. Following the reaction, the methyl esters are extracted into an organic solvent, such as chloroform, and analyzed. This derivatization is not typically performed as a synthetic route for producing standalone this compound but rather as an analytical sample preparation technique.

Biotechnological Production and Metabolic Engineering

The biotechnological production of 3-hydroxyoctanoate, primarily in the form of the polymer P(3HO), represents a sustainable alternative to petrochemical-based plastics. This biopolymer is synthesized and stored as intracellular granules by a variety of microorganisms, which serve as carbon and energy reserves. researchgate.netnih.govmdpi.com Gram-negative bacteria, particularly from the genus Pseudomonas, are notable producers of medium-chain-length (mcl)-PHAs, including P(3HO). nih.govmdpi.comfrontiersin.org

Microbial Fermentation for 3-Hydroxyoctanoate Production

Microbial fermentation is the cornerstone of biotechnological 3-hydroxyoctanoate production. Various bacterial strains have been identified and utilized for their ability to accumulate P(3HO). Pseudomonas putida GPo1 (also known as Pseudomonas oleovorans) is a well-studied strain capable of producing P(3HO) when cultivated on n-octane or octanoic acid. nih.govasm.org Research has demonstrated that Pseudomonas mendocina can produce a unique homopolymer of P(3HO) when sodium octanoate (B1194180) is the sole carbon source. westminster.ac.ukmdpi.com

Strategies for Enhancing Yield and Purity in Microbial Systems

The yield and monomer composition of PHAs are highly dependent on the cultivation conditions and the carbon source provided. nih.gov For the production of P(3HO), octanoic acid or its salts are the preferred carbon sources, as they are direct precursors for the 3-hydroxyoctanoate monomer. nih.govcdnsciencepub.com Studies have shown that when Pseudomonas chlororaphis is cultured with octanoic acid, the resulting PHA contains approximately 90% 3-hydroxyoctanoate. cdnsciencepub.com The carbon-to-nitrogen (C:N) ratio in the culture medium is a critical parameter, with higher ratios generally favoring PHA accumulation. cdnsciencepub.com

Other physical parameters such as temperature, pH, and aeration also play a crucial role. For instance, in Pseudomonas aeruginosa, optimal PHA production was observed at 40°C and a pH of 8. biotech-asia.org Oxygen transfer is another vital factor, as demonstrated in studies with P. putida GPo1, where controlling the partial oxygen pressure is necessary for achieving high cell densities and P(3HO) content. nih.gov Optimization of the propagation medium, including the concentrations of glucose, sodium ammonium (B1175870) phosphate (B84403), and phosphate buffer, has been shown to significantly increase biomass production, which is a prerequisite for high PHA yields. mdpi.com

Table 1: Effect of Carbon Source on 3-Hydroxyoctanoate (3HO) Content in PHAs Produced by Pseudomonas Species

| Bacterial Strain | Carbon Source | 3HO Content (mol%) | Reference |

| Pseudomonas chlororaphis PA23 | Octanoic Acid | 90 | cdnsciencepub.com |

| Pseudomonas chlororaphis PA23 | Canola Oil | 42.4 | cdnsciencepub.com |

| Pseudomonas chlororaphis PA23 | Canola Oil + Octanoic Acid | 69 | cdnsciencepub.com |

| Pseudomonas putida KT2442 (Wild Type) | Dodecanoate (B1226587) | - | nih.gov |

| Pseudomonas putida KTOY06 (fadA/fadB mutant) | Dodecanoate | - | nih.gov |

Note: Specific mol% of 3HO for P. putida strains on dodecanoate was not provided in the abstract, but the study focused on the increase of 3-hydroxydodecanoate.

Metabolic engineering through genetic manipulation offers powerful tools to enhance the production and control the composition of PHAs. nih.govtandfonline.com Key targets for genetic modification include the PHA biosynthesis genes and competing metabolic pathways. The core PHA biosynthetic pathway often involves the enzyme PHA synthase (phaC), which polymerizes (R)-3-hydroxyacyl-CoA monomers. mdpi.comtandfonline.com

A primary strategy to increase the flux of intermediates towards mcl-PHA synthesis is the knockout or deletion of genes involved in the β-oxidation pathway, which is responsible for fatty acid degradation. nih.govtandfonline.com For example, deleting the fadA and fadB genes in Pseudomonas putida KT2442, which encode 3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase respectively, has been shown to significantly increase PHA accumulation when grown on fatty acids. nih.govtandfonline.com Overexpression of key biosynthetic genes, such as phaG (which encodes 3-hydroxyacyl-ACP thioesterase) and phaC (PHA synthase), can also divert more metabolic intermediates towards PHA production. tandfonline.com

Table 2: Impact of Genetic Modifications on mcl-PHA Production

| Strain | Genetic Modification | Carbon Source | PHA Yield/Content | Key Finding | Reference |

| Cupriavidus necator | Replaced genomic phaC with phaCNSDG from Aeromonas caviae | Octanoate | - | Production of P(3HB-co-3HHx) | tandfonline.com |

| Pseudomonas putida KT2440 | Deletion of fadA, fadB, fadE and overexpression of phaG, alkK, phaC | p-Coumaric acid | Increased PHA productivity | Diverted metabolic flow from β-oxidation to PHA synthesis | nih.gov |

| Pseudomonas putida KT2442 | Knockout of fadA and fadB genes (KTOY06 mutant) | Dodecanoate | 84 wt% PHA (mutant) vs. 50 wt% (wild type) | Weakened β-oxidation pathway, increasing PHA accumulation | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density. westminster.ac.ukresearchgate.net This regulatory network has been identified as a target for enhancing PHA production. mdpi.comwestminster.ac.uk Studies have shown that the manipulation of QS circuits can influence the expression of genes involved in PHA metabolism. cdnsciencepub.comwestminster.ac.uk

In Pseudomonas putida KT2440, the addition of exogenous QS signal molecules, specifically N-butyryl-L-homoserine lactone (C4-HSL), led to an increase in the production of a medium-chain-length PHA copolymer composed of 3-hydroxyoctanoate, 3-hydroxydecanoate (B1257068), and 3-hydroxydodecanoate. westminster.ac.uk The production increased by 7.24% in shake flasks and 10.89% in bioreactors. westminster.ac.uk This enhancement was correlated with an upregulation of the PHA synthase gene, phaC1. westminster.ac.uk Similarly, in Pseudomonas chlororaphis PA23, strains deficient in QS accumulated less PHA, and the expression of several pha genes was reduced, indicating that QS positively regulates mcl-PHA production. researchgate.net These findings suggest that modulating QS pathways, either through the addition of signaling molecules or through genetic engineering of the regulatory components, is a promising strategy to boost the efficiency of microbial PHA factories.

Enzymatic Biotransformations for this compound Precursors

The synthesis of chiral precursors for compounds like this compound increasingly utilizes enzymatic biotransformations, which offer high stereoselectivity under mild reaction conditions. core.ac.uk Enzymes, particularly those found in whole-cell biocatalysts, can convert a variety of substrates into valuable chiral building blocks. researchgate.net For instance, microorganisms can perform enantioselective hydrolysis of nitriles to produce chiral β-hydroxy acids, which are structurally related to the precursors of 3-hydroxyoctanoate. core.ac.uk The relaxed substrate specificity of many enzymes allows them to process precursors that are structurally different from their native substrates, a principle that forms the basis of many biotransformation processes. researchgate.net The use of whole microbial cells, such as those from Rhodococcus erythropolis, has proven effective in the enantioselective hydrolysis of 3-hydroxybutyronitrile, yielding (S)-3-hydroxybutyric acid with very high enantiomeric excess. core.ac.uk This approach highlights the potential for developing biocatalytic routes to optically pure 3-hydroxyalkanoates and their derivatives.

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are pivotal enzymes in the synthesis of chiral alcohols, which are key precursors for this compound. researchgate.net These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding secondary alcohols with high enantiopurity. nih.govscispace.com The stereochemical outcome of these reactions is often predictable by Prelog's rule, which describes the facial selectivity of hydride attack from the nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov However, a significant number of ADHs exhibit anti-Prelog stereopreference, enabling the synthesis of the opposite enantiomer. researchgate.netnih.gov

Researchers have successfully identified and engineered novel ADHs and KREDs with broad substrate ranges and high enantioselectivity. researchgate.net For example, a novel NADH-dependent ADH from Acetobacter aceti with anti-Prelog selectivity has been used for the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to (S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE), a critical pharmaceutical intermediate. researchgate.net Similarly, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) was identified and shown to be highly active toward various ketoesters, including ethyl 4-chloro-3-oxobutanoate (COBE), producing the corresponding (R)-alcohol with greater than 99% enantiomeric excess (ee). nih.gov The substrate scope of these enzymes is extensive; a variant of Lactobacillus kefir ADH has been shown to reduce a wide array of 34 different carbonyl derivatives to their corresponding optically active alcohols with high conversion and excellent stereoselectivity. nih.gov

Below is a table summarizing the characteristics and applications of selected stereoselective reductases.

| Enzyme Name/Source | Substrate Example | Product | Enantiomeric Excess (ee) | Key Finding |

| Burkholderia gladioli BgADH3 | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | >99% | High activity and excellent stereoselectivity for various ketoesters. nih.gov |

| Lactobacillus kefir ADH Variant | Pentoxifylline | (R)-Alcohol | >99% | Broad substrate scope, tolerating high substrate and organic solvent concentrations. nih.gov |

| Acetobacter aceti ADH | Ethyl 4-chloro-3-oxobutanoate | (S)-CHBE | >99% | Novel NADH-dependent enzyme with anti-Prelog selectivity. researchgate.net |

| Klebsiella oxytoca KleADH | tert-butyl 6-chloro-3,5-dioxohexanoate | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | >99.5% de | Successful industrial-scale synthesis of a key statin precursor. rsc.org |

A primary challenge in the industrial application of ADHs and KREDs is their dependence on expensive nicotinamide cofactors, NAD(P)H. nih.govmdpi.com To make these processes economically viable, efficient in situ cofactor regeneration is essential. researchgate.netresearchgate.net Strategies for cofactor recycling can be broadly categorized as substrate-coupled or enzyme-coupled. acs.org

The substrate-coupled approach utilizes a single dehydrogenase that catalyzes both the desired ketone reduction and the oxidation of a sacrificial co-substrate, typically a cheap alcohol like isopropanol. acs.org This method is simpler but can be limited if the enzyme's activity for co-substrate oxidation is low or if the co-substrate or its byproduct (acetone) inhibits the enzyme. acs.org

The enzyme-coupled approach is more common and involves a second enzymatic reaction dedicated to cofactor regeneration. A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is added to the system. acs.orgnih.gov GDH oxidizes glucose to gluconolactone, while FDH oxidizes formate to carbon dioxide, with both reactions concurrently reducing NAD(P)⁺ to NAD(P)H. nih.gov This method avoids the introduction of inhibitory organic co-solvents and byproducts. acs.org Whole-cell systems are particularly advantageous as they possess inherent metabolic pathways capable of regenerating cofactors, using inexpensive carbon sources like glucose. mdpi.comacs.org More advanced strategies involve creating self-sufficient biocatalysts through co-expression of the primary reductase and the regenerating enzyme in a single host organism. uniovi.es

The table below compares common cofactor regeneration systems.

| Regeneration Strategy | Approach | Sacrificial Substrate | Regenerating Enzyme | Advantages | Disadvantages |

| Substrate-Coupled | Single Enzyme | Isopropanol | Primary ADH/KRED | Simplicity, no second enzyme needed. acs.org | Potential for enzyme inhibition by co-substrate/byproduct. acs.org |

| Enzyme-Coupled | Two Enzymes | Glucose | Glucose Dehydrogenase (GDH) | High efficiency, innocuous byproducts. nih.gov | Requires addition and optimization of a second enzyme. |

| Enzyme-Coupled | Two Enzymes | Formate | Formate Dehydrogenase (FDH) | Irreversible reaction drives the process forward. nih.gov | FDH can have stability issues. |

| Whole-Cell | In vivo Metabolism | Glucose | Cellular Dehydrogenases | No need for isolated enzymes or exogenous cofactors. mdpi.comacs.org | Potential for side reactions from other cellular enzymes. |

Various techniques have been developed for enzyme immobilization, including physical adsorption, entrapment, and covalent attachment. frontiersin.orgresearchgate.net For example, reductases and their cofactor-regenerating counterparts (like GDH) have been co-immobilized in mesocellular siliceous foams (MCFs) using microwave irradiation, a method that improved the enzymes' stability across a wider range of pH and temperatures compared to free enzymes. nih.gov Another approach involves encapsulating whole cells within a polymer matrix like calcium alginate. researchgate.net Recently, the in vivo self-assembly of polyhydroxyalkanoate (PHA) particles has been exploited as a natural scaffold for displaying enzymes, where the enzyme of interest is genetically fused to a PHA synthase and produced within the cell already attached to the PHA bead. frontiersin.org

In one study, an engineered carbonyl reductase was immobilized on an isopropanol-tolerant amino resin. acs.org This immobilized system was used to synthesize a chiral alcohol precursor at a high substrate concentration (300 mM). The immobilized enzyme not only increased the space-time yield significantly but also retained over 90% of its activity after being recycled for 100 uses, demonstrating the robustness and industrial potential of this approach. acs.org

Polymerization and Oligomerization Strategies Involving 3-Hydroxyoctanoate Monomers

Anionic Polymerization of Beta-Lactones to Poly(3-hydroxyoctanoate) Derivatives

Anionic polymerization of β-lactones is a key synthetic route to polyhydroxyalkanoate (PHA) analogues, including derivatives of poly(3-hydroxyoctanoate). researchgate.netexpresspolymlett.com The synthesis of poly(2-methyl-3-hydroxyoctanoate), an α,β-alkyl branched polyester, has been achieved through the anionic polymerization of its corresponding β-lactone, α-methyl-β-pentyl-β-propiolactone. nih.govresearchgate.net This polymerization is typically mediated by anionic initiators, such as supramolecular complexes of potassium methoxide (B1231860) or potassium hydroxide (B78521) with a crown ether. researchgate.netnih.gov

The mechanism of ring-opening for β-lactones can proceed via two pathways: cleavage of the O-acyl bond or the O-alkyl bond. mdpi.com In anionic polymerization initiated by alkoxides, the reaction generally proceeds through an addition-elimination mechanism. nih.govresearchgate.net The structure of the resulting polymers is confirmed using various analytical techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (ESI-MS). researchgate.netnih.gov While the anionic polymerization of β-butyrolactone has been studied extensively, it often results in polymers with relatively low molecular weight and yield. expresspolymlett.com However, this method provides a viable pathway for creating synthetic PHAs with structures that can be tailored by the choice of the substituted β-lactone monomer. researchgate.net

The following table details experimental results for the anionic polymerization of β-lactone monomers.

| Monomer | Initiator | Solvent | Resulting Polymer | Reference |

| α-Methyl-β-pentyl-β-propiolactone | Potassium methoxide / 18-crown-6 | THF | Poly(2-methyl-3-hydroxyoctanoate) | nih.govresearchgate.net |

| α-Methyl-β-pentyl-β-propiolactone | Potassium hydroxide / 18-crown-6 | THF | Poly(2-methyl-3-hydroxyoctanoate) | nih.govresearchgate.net |

| (R,S)-β-Butyrolactone | Sodium Hydride (NaH) | THF | Poly[(R,S)-3-hydroxybutyrate] | expresspolymlett.com |

Controlled Ring-Opening Polymerization for Defined Architectures

Controlled ring-opening polymerization (ROP) techniques are essential for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. nih.govdiva-portal.org For polyesters like poly(3-hydroxyoctanoate), these methods allow for the creation of advanced materials such as block copolymers with tailored properties. The "coordination-insertion" mechanism is a common pathway in controlled ROP, particularly when using metal-based catalysts like stannous octoate. diva-portal.org This process involves the coordination of the monomer to the active catalyst center, followed by the insertion of the monomer into the metal-alkoxide bond, which propagates the polymer chain. diva-portal.org

This level of control enables the synthesis of complex macromolecular structures. For example, amphiphilic diblock copolymers, such as those containing a hydrophobic poly(3-hydroxyoctanoate-co-hydroxyhexanoate) (PHOHHx) block and a hydrophilic poly(ethylene glycol) (PEG) block, have been synthesized using a modular "click chemistry" approach. researchgate.net In this method, length-controlled PHOHHx oligomers with a terminal functional group are first prepared and then ligated to a functionalized PEG chain. researchgate.net Another advanced strategy involves introducing a "ring-opening trigger" unit into a macrocyclic monomer. nih.gov The polymerization is initiated by a nucleophile, leading to the opening of the macrocycle, followed by a cascade reaction that regenerates the active chain end, allowing for the controlled synthesis of polymers with precisely defined sequences and architectures. nih.gov These strategies are pivotal for developing new polymeric materials based on 3-hydroxyoctanoate with properties designed for specific applications. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of methyl 3-hydroxyoctanoate (B1259324) from complex mixtures. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal for assessing purity and resolving enantiomers.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas chromatography is a highly effective technique for determining the purity of volatile compounds like methyl 3-hydroxyoctanoate. iiste.org The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For the analysis of 3-hydroxyalkanoic acid methyl esters, a capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly utilized. ntu.edu.sg

The process typically involves injecting a methanolyzed sample into the GC system. The oven temperature is programmed to increase gradually, for instance, from an initial temperature of 40°C, rising at a rate of 10°C/min to 280°C, to ensure the separation of compounds with different boiling points. ntu.edu.sg Helium is often used as the carrier gas. ntu.edu.sg The purity of the this compound sample is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all peaks. A single, sharp peak at the expected retention time is indicative of a high-purity sample. In a study analyzing various 3-hydroxyalkanoic acid methyl esters, the retention time for the C8 methyl ester (this compound) was observed at 10.88 minutes under specific GC conditions. ntu.edu.sg

Table 1: Example GC Parameters for 3-Hydroxyalkanoic Acid Methyl Ester Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injection Port Temp. | 250°C |

| Initial Oven Temp. | 40°C |

| Temperature Program | Ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Data derived from a method for general 3-hydroxyalkanoic acid methyl esters analysis. ntu.edu.sg

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Monomer Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an indispensable tool for the structural elucidation of this compound. researchgate.net After the GC column separates the components of a sample, they enter the mass spectrometer, which bombards them with electrons (typically via Electron Impact ionization at 70 eV), causing them to ionize and fragment. ntu.edu.sg

The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical "fingerprint," allowing for definitive identification of the compound. For this compound, the mass spectrum would be compared against a library of known spectra for confirmation. This technique is particularly valuable for identifying this compound as a constituent monomer in polyhydroxyalkanoate (PHA) polymers. ntu.edu.sg The polymer is first subjected to methanolysis to break it down into its constituent methyl ester monomers, which are then analyzed by GC-MS. ntu.edu.sg The detection of a peak with the characteristic retention time and mass spectrum of this compound confirms its presence in the original polymer structure.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is crucial, as different enantiomers can have distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. asianpubs.org This technique allows for the separation of the (R)- and (S)-enantiomers, which have identical physical properties except for their interaction with polarized light and other chiral molecules.

The separation is achieved on a column packed with a chiral material, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak IA). cnr.it The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different retention times. asianpubs.org An isocratic mobile phase, typically a mixture of n-hexane and an alcohol like 2-propanol or ethanol, is used to carry the sample through the column. asianpubs.orgcnr.it By comparing the peak areas in the resulting chromatogram, the ratio of the two enantiomers, and thus the enantiomeric purity (or enantiomeric excess), can be accurately quantified. nih.gov

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. NMR spectroscopy is used for detailed structural confirmation, while mass spectrometry provides information on molecular weight and fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. academicjournals.org

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet around 3.7 ppm. The protons on the carbon adjacent to the carbonyl group (-CH₂-COO) would appear as a multiplet around 2.4-2.5 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be a multiplet around 4.0-4.2 ppm. The terminal methyl group of the pentyl chain (-CH₃) would be a triplet around 0.9 ppm, while the methylene (B1212753) groups (-CH₂-) of the pentyl chain would produce overlapping multiplets between approximately 1.2 and 1.6 ppm. The presence of the hydroxyl proton (-OH) would be confirmed by a broad singlet that can vary in chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the ester would have a chemical shift around 172-174 ppm. The carbon attached to the hydroxyl group (-C(OH)-) would appear around 68-70 ppm. The methyl carbon of the ester group (-OCH₃) would be found near 51-52 ppm. The carbons of the pentyl chain would resonate in the upfield region of the spectrum.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | ~173 |

| -CH(OH)- | ~4.1 (m) | ~68 |

| -COOCH₃ | ~3.7 (s) | ~51.5 |

| -CH₂-COO | ~2.4 (m) | ~41 |

| -CH₂-(CHOH) | ~1.5 (m) | ~36 |

| -(CH₂)₃-CH₃ | ~1.3 (m) | ~31.5, ~25, ~22.5 |

| -CH₃ (terminal) | ~0.9 (t) | ~14 |

Note: These are approximate values and can vary depending on the solvent and instrument.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular formula is C₉H₁₈O₃, corresponding to a molecular weight of approximately 174.24 g/mol . nih.govnih.gov

In Electron Impact (EI) mass spectrometry, the spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight (m/z 174). However, this peak may be weak or absent for alcohols. libretexts.org The fragmentation pattern is highly informative. Key fragment ions expected for this compound include:

A prominent peak at m/z 103 , resulting from the characteristic alpha-cleavage (bond breaking) adjacent to the hydroxyl group. This fragment corresponds to [CH(OH)CH₂COOCH₃]⁺.

A peak at m/z 74 , which is characteristic of many methyl esters, formed by a McLafferty rearrangement.

A peak at m/z 115 , corresponding to the loss of the pentyl side chain ([M - C₅H₁₁]⁺).

A peak at m/z 143 , resulting from the loss of the methoxy (B1213986) group ([M - OCH₃]⁺). youtube.com

A peak corresponding to the loss of methanol (B129727) ([M - CH₃OH]⁺), which is a distinctive fragmentation for methyl esters. researchgate.net

These predictable fragmentation pathways allow for the confident identification of the compound's structure. whitman.educhemguide.co.uk

Table 3: Common Compound Names

| Compound Name |

|---|

| 2-methylpentane |

| 2-pentanol |

| 3-methylpentane |

| 3-pentanol |

| Ethanol |

| Helium |

| Hexanes |

| This compound |

| Methylcyclopentane |

| n-hexane |

| n-pentanol |

| n-propanol |

| Nitrogen |

| Toluene |

| 2-pentanone, 4-hydroxy-4-methyl- |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the key functional groups are the hydroxyl group (-OH), the ester group (C=O and C-O), and the alkyl C-H bonds.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The presence of a hydroxyl group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. masterorganicchemistry.comlibretexts.org The ester functional group is identified by a very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1750-1730 cm⁻¹. uc.edusciencing.com

Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. uc.edu The aliphatic nature of the octanoate (B1194180) chain is confirmed by the presence of C-H stretching absorptions in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.orglibretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1750 - 1730 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Alkyl (C-H) | C-H Bend | 1470 - 1350 | Variable |

Advanced hyphenated techniques for complex mixture analysis

To analyze this compound within complex biological or chemical mixtures, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, offering high sensitivity and specificity. nih.govsaspublishers.comijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally sensitive compounds. LC-MS combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. saspublishers.com This technique is highly sensitive and can be used to quantify compounds like this compound in intricate matrices. scispace.commdpi.com Different interfaces, such as electrospray ionization (ESI), are used to couple the LC system to the mass spectrometer.

Other relevant hyphenated techniques include Liquid Chromatography-Infrared Spectroscopy (LC-IR), which provides functional group information for the separated components. nih.govijnrd.org The choice of technique depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix.

Table 2: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Information Obtained | Applications |

| GC-MS | Separates volatile compounds via GC, followed by detection and identification by MS. nih.gov | Molecular weight and fragmentation pattern for structural elucidation and identification. | Analysis in biological fluids, environmental samples, and natural product extracts. |

| LC-MS | Separates compounds via HPLC, followed by detection and identification by MS. | Molecular weight and structural information, suitable for less volatile compounds. | Quantification in metabolomics studies, quality control of herbal products. nih.gov |

| LC-IR | Separates compounds via HPLC, with online IR spectroscopy for detection. nih.govijnrd.org | Functional group identification of separated components. | Structural characterization of unknown compounds in a mixture. |

Applications of Methyl 3 Hydroxyoctanoate in Advanced Materials and Chemical Synthesis

As a Precursor for Polyhydroxyalkanoate (PHA) Production

Methyl 3-hydroxyoctanoate (B1259324) is a key monomer precursor for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These bioplastics are gaining significant attention as renewable and biodegradable alternatives to conventional petroleum-based polymers. acs.orghbku.edu.qa Mcl-PHAs, characterized by side chains of 3 to 11 carbons, are generally more flexible and elastomeric compared to their short-chain-length counterparts. acs.orgugr.es

Biosynthesis of mcl-PHAs Incorporating 3-Hydroxyoctanoate Units

The biosynthesis of mcl-PHAs containing 3-hydroxyoctanoate (3HO) units is primarily achieved through bacterial fermentation. Various strains of fluorescent pseudomonads, belonging to rRNA homology group I, are particularly adept at synthesizing these polymers. psu.edu The composition of the resulting PHA is heavily influenced by the carbon source provided to the microorganisms.

When bacteria such as Pseudomonas putida are cultivated on octanoate (B1194180) or related fatty acids, the metabolic pathway of β-oxidation is utilized to produce (R)-3-hydroxyacyl-CoA thioesters, which are the direct precursors for PHA synthesis. psu.edunih.gov For instance, when Pseudomonas guezennei is grown on octanoate, the resulting PHA consists mainly of 3-hydroxyoctanoate units. psu.edu Similarly, co-feeding Pseudomonas putida mt-2 with glycerol (B35011) and octanoate has been shown to enhance mcl-PHA accumulation, reaching up to 57% of the cell's dry weight, with 3-hydroxyoctanoate being the primary monomer at 83%. nih.gov

Even when using unrelated carbon sources like glucose or acetate, some bacterial strains can synthesize PHAs with 3HO units via the de novo fatty acid biosynthesis pathway. psu.edu For example, P. guezennei grown on glucose produces a PHA composed predominantly of 3-hydroxydecanoate (B1257068) (62.8 mol%) and 3-hydroxyoctanoate (22 mol%). psu.edu Other species, like Pseudomonas mendocina CH50, can utilize complex substrates like coconut oil to produce a terpolymer of 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate. scispace.comiaea.org

| Bacterial Strain | Carbon Source(s) | Primary Monomers in PHA | Reference |

|---|---|---|---|

| Pseudomonas putida mt-2 | Glycerol / Octanoate | 3-Hydroxyoctanoate (83%) | nih.gov |

| Pseudomonas guezennei | Octanoate | 3-Hydroxyoctanoate | psu.edu |

| Pseudomonas guezennei | Glucose | 3-Hydroxydecanoate (62.8%), 3-Hydroxyoctanoate (22%) | psu.edu |

| Pseudomonas mendocina CH50 | Coconut Oil | P(3HO-3HD-3HDD) | scispace.comiaea.org |

| Engineered P. putida KTYY06 | Lignin-derived aromatics + precursors | 3-Hydroxyoctanoate (91.4%) | figshare.com |

Tailoring PHA Properties through 3-Hydroxyoctanoate Monomer Content and Sequence

The physical and mechanical properties of PHAs can be precisely controlled by manipulating the monomeric composition and sequence within the polymer chain. chimia.ch The incorporation of 3-hydroxyoctanoate and other medium-chain-length monomers significantly influences the polymer's characteristics. Unlike the highly crystalline and stiff nature of short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), mcl-PHAs such as poly(3-hydroxyoctanoate) (PHO) are more amorphous and flexible. acs.orgspecialchem.com

Increasing the content of 3HO monomers generally leads to a decrease in crystallinity, melting temperature (Tm), and glass transition temperature (Tg), resulting in a softer, more elastomeric material. chimia.chspecialchem.com This flexibility is desirable for applications requiring materials that are less brittle than PHB. specialchem.com Researchers can produce copolymers with tailored properties by feeding bacteria specific mixtures of carbon sources or by using genetically engineered strains. nih.gov For instance, engineered Pseudomonas putida has been used to create a PHA with a remarkably high homogeneity, containing 91.4% 3-hydroxyoctanoate, which offers unique properties for advanced applications. figshare.com The ability to create copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyoctanoate), allows for the development of materials with properties intermediate between stiff thermoplastics and flexible elastomers. portlandpress.com

Nanocomposites of Poly(3-hydroxyoctanoate) with Advanced Materials (e.g., Graphene)

To enhance the mechanical, thermal, and electrical properties of poly(3-hydroxyoctanoate) (PHO), researchers have incorporated advanced nanofillers to create nanocomposites. Graphene, a two-dimensional material known for its exceptional strength and conductivity, has proven to be an effective additive. acs.orghbku.edu.qa

When thermally reduced graphene is blended with a PHO matrix, the resulting nanocomposite exhibits significant improvements in its material properties. Studies have shown that the incorporation of graphene leads to:

Enhanced Mechanical Strength : A striking 600% increase in the modulus was observed with a 2.5 vol.% loading of graphene, while the material maintained an elongation at break above 100%. acs.org

Electrical Conductivity : An electrical percolation threshold was achieved between 0.5 and 1 vol.% of graphene, transforming the insulating PHO into a conductive material. acs.org

These enhancements are attributed to the strong interfacial interactions between the graphene filler and the PHO matrix. acs.orgresearchgate.net The development of such nanocomposites expands the potential applications of PHO into areas requiring higher strength and conductivity, making these bioplastics more competitive with petroleum-based polymers. acs.orghbku.edu.qaresearchgate.net

| Property | Observation | Reference |

|---|---|---|

| Modulus | ~600% increase with 2.5 vol.% graphene | acs.org |

| Thermal Stability | Enhanced, with a small upshift in glass transition temperature | acs.orghbku.edu.qa |

| Elongation at Break | Maintained above 100% | acs.org |

| Electrical Properties | Percolation threshold achieved at 0.5-1 vol.% graphene | acs.org |

Role as a Chiral Building Block in Organic Synthesis

The (R)-configuration of the hydroxyl group at the C3 position makes methyl 3-hydroxyoctanoate a valuable chiral building block, or synthon, in organic synthesis. google.com This stereospecificity, derived from its biological origin, is difficult and costly to achieve through conventional chemical methods. google.com This makes it a highly useful precursor for creating complex molecules with specific three-dimensional structures.

Synthesis of Complex Chiral Molecules (e.g., Lactones, Bicyclic Heterocycles)

Optically active 3-hydroxy esters like this compound are crucial starting materials for the synthesis of various complex chiral molecules. orgsyn.org One significant application is in the creation of lactones, which are cyclic esters found in many natural products and pharmacologically active compounds. The synthesis of γ-lactones, for example, can be achieved through various metal-catalyzed cyclization reactions of precursor molecules derived from chiral hydroxy esters. organic-chemistry.orgacs.org

Furthermore, the chiral center in this compound can direct the stereochemistry of subsequent reactions, enabling the diastereoselective synthesis of more complex structures, including bicyclic heterocycles. nih.govmdpi.com Methodologies have been developed for synthesizing fused bicyclic lactone-pyrrolidinones, which contain multiple adjacent stereocenters, using radical cyclization reactions. acs.org These complex scaffolds are valuable intermediates in the total synthesis of natural products.

Applications in Pharmaceutical and Agrochemical Intermediates

The chiral molecules synthesized from this compound serve as important intermediates in the pharmaceutical and agrochemical industries. google.commedchemexpress.com Enantiomerically pure compounds are often required for drugs and pesticides, as different stereoisomers can have vastly different biological activities.

Chiral synthons like (S)-3-hydroxy-γ-butyrolactone, structurally related to the monomer units derived from PHAs, are key intermediates for the synthesis of blockbuster drugs such as statins. researchgate.net While direct examples for this compound are specific to proprietary industrial processes, its role as a C8 chiral building block positions it as a potential precursor for a variety of bioactive molecules. Its structure is suitable for building the side chains or core structures of complex pharmaceuticals and agrochemicals where specific stereochemistry is crucial for efficacy. medchemexpress.comambeed.com The use of such bio-derived synthons represents a key strategy in green chemistry, providing access to enantiomerically pure intermediates from renewable resources. google.com

Intermediate in the Production of Other Specialty Chemicals

This compound serves as a valuable and versatile intermediate in the synthesis of a variety of specialty chemicals. medchemexpress.com Its bifunctional nature, possessing both a hydroxyl and an ester group, allows it to be a key building block for more complex molecules, including biodegradable polymers and potentially other fine chemicals such as pharmaceuticals and agrochemicals. medchemexpress.comvulcanchem.com The specific chirality of this molecule, when used in its enantiomerically pure forms, provides a pathway to stereochemically defined products.

One of the most significant applications of this compound as an intermediate is in the production of polyhydroxyalkanoates (PHAs). These are biodegradable polyesters produced by microorganisms, but they can also be synthesized chemically. asm.orgresearchgate.net Specifically, research has demonstrated the synthesis of poly(2-methyl-3-hydroxyoctanoate), an α,β-alkyl branched polyester (B1180765), through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone. researchgate.netresearchgate.net This process highlights the utility of precursors with a similar structural backbone to this compound in creating advanced, biodegradable materials. The structure of these polymers is typically confirmed through advanced analytical techniques such as electrospray ionization multistage mass spectrometry (ESI-MSn), FT-IR, and NMR spectroscopy. researchgate.net

The table below summarizes research findings on the synthesis of polymers derived from precursors structurally related to this compound.

| Polymer Product | Precursor | Polymerization Method | Analytical Confirmation |

| Poly(2-methyl-3-hydroxyoctanoate) | α-Methyl-β-pentyl-β-propiolactone | Anionic polymerization mediated by potassium methoxide (B1231860) or potassium hydroxide (B78521) complexes | ESI-MSn, FT-IR, NMR, GPC researchgate.net |

| Poly(3-hydroxybutyrate)-oligo-2-ethyl oxazoline (B21484) conjugates | Poly(3-hydroxybutyrate), 2-ethyl oxazoline | Cationic ring-opening polymerization and subsequent coupling | 1H- and 13C NMR, FTIR, DSC, Size Exclusion Chromatography nih.gov |

| Poly-3-hydroxyoctanoate (PHO) | Sodium octanoate (in microbial synthesis) | Microbial fermentation by Pseudomonas putida and Bacillus subtilis | Gas Chromatography (GC), HPLC researchgate.net |

Beyond polymerization, this compound is part of a broader class of 3-hydroxy fatty acid methyl esters that are recognized as bioactive compounds and are crucial starting materials in organic synthesis. lookchem.com For instance, the structurally similar (R)-methyl 3-hydroxybutanoate is a key starting material for the efficient synthesis of diastereomers of ODM-201, a novel androgen receptor inhibitor for prostate cancer treatment. jst.go.jp This demonstrates the potential of chiral hydroxy esters like this compound to serve as precursors for complex, biologically active pharmaceutical compounds.

Furthermore, the fragrance industry relies heavily on specialty chemicals, particularly macrocyclic musks, for their persistent and pleasant odors. soda.co.jpillinois.edu The synthesis of these large-ring lactones and ketones often employs long-chain hydroxy acids or their ester derivatives as precursors for ring-closing reactions, such as olefin metathesis. researchgate.netnih.gov While direct synthesis of a specific commercial musk from this compound is not prominently documented, its structure makes it a plausible candidate for derivatization into a diene ester, which could then undergo ring-closing metathesis to form a macrocyclic lactone, a strategy successfully used for other musks like Exaltolide®. illinois.edu This potential highlights its role as a versatile intermediate for creating high-value specialty chemicals in the flavor and fragrance sector. medchemexpress.com

Future Research Directions and Emerging Trends

Enhanced Stereoselective Synthesis Methodologies

The stereochemistry of methyl 3-hydroxyoctanoate (B1259324) is crucial for its subsequent polymerization and the final properties of the resulting PHA. The development of highly selective and efficient synthesis methods is, therefore, a major research focus.

Key Research Thrusts:

Asymmetric Hydrogenation: The use of chiral catalysts, such as Ruthenium-BINAP, for the asymmetric reduction of β-keto esters is a promising method to produce enantiomerically pure (R)-3-hydroxyoctanoate methyl ester. nih.gov This specific stereoisomer is a valuable reactant in the synthesis of bioactive natural products like gloeosporone. nih.gov

Biocatalysis: Ketoreductases (KREDs) are being engineered to achieve highly stereoselective reduction of corresponding ketoesters. tudelft.nl Structure-guided protein engineering and molecular dynamics simulations are being employed to improve the catalytic activity and stereoselectivity of these enzymes. tudelft.nl

Alternative Chemical Routes: While complex metal catalysts can be expensive, research into more cost-effective chemical syntheses continues. nih.gov The Reformatsky reaction, for example, has been used to produce racemic methyl 3-hydroxyoctanoate with good yields. researchgate.netresearchgate.net Future work will likely focus on adapting such reactions for stereoselective outcomes.

A comparison of different synthesis approaches highlights the ongoing efforts to balance efficiency, cost, and stereochemical control.

Table 1: Comparison of Synthesis Methodologies for 3-Hydroxyoctanoate Derivatives

| Methodology | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Utilizes chiral metal catalysts (e.g., Ru-BINAP) to reduce β-keto esters. | High enantioselectivity, produces specific stereoisomers. | Expensive catalysts, potential for metal contamination. | nih.gov |

| Biocatalysis (KREDs) | Employs engineered enzymes for stereoselective reduction. | High stereoselectivity, operates under mild conditions, environmentally friendly. | Requires enzyme engineering and optimization, potential for substrate inhibition. | tudelft.nl |

| Reformatsky Reaction | An organozinc-based reaction to form β-hydroxy esters. | Good yields for racemic mixtures, relatively inexpensive. | Typically not stereoselective without modification, requires activated zinc. | researchgate.netresearchgate.net |

Optimization of Biotechnological Production for Industrial Scale-Up

For this compound to become a viable component of industrial bioplastics, its production through biotechnological means must be efficient and scalable. Research is focused on optimizing microbial fermentation processes.

Key Research Thrusts:

Strain Engineering: Pseudomonas putida GPo1 has been identified as a suitable strain for the large-scale production of poly(3-hydroxyoctanoate) (PHO). nih.gov Further genetic engineering of this and other microbial strains could enhance production yields and substrate utilization.

Fermentation Strategy: Fed-batch cultivation is a common strategy to increase biomass and PHO content. nih.gov Optimizing feeding strategies, such as using ammonium (B1175870) octanoate (B1194180) under nitrogen-limited conditions, promotes PHO accumulation. nih.gov

Large-Scale Production: Studies have demonstrated the feasibility of PHO production at the 350- to 400-liter scale, achieving significant cell density and PHO content. nih.gov Further research is needed to translate these successes to even larger industrial fermentors, such as the 20,000-liter fermentors used for other PHAs. kaist.ac.krnih.gov

The table below summarizes key parameters from a large-scale production study of PHO.

Table 2: Large-Scale Production of PHO by Pseudomonas putida GPo1

| Parameter | Value | Reference |

|---|---|---|

| Organism | Pseudomonas putida GPo1 | nih.gov |

| Cultivation Scale | 350-400 Liters | nih.gov |

| Carbon Source | Sodium octanoate | nih.gov |

| Final Cell Dry Mass | 53 g/liter | nih.gov |

| PHO Content | 60% ± 2% of cell dry mass | nih.gov |

| Monomer Composition | Up to 96% 3-hydroxyoctanoate | nih.gov |

Exploration of Novel Biological Functions and Pathways

Beyond its role as a monomer for bioplastics, 3-hydroxyoctanoate and its derivatives may have other important biological functions that are yet to be fully understood.

Key Research Thrusts:

Metabolic Intermediates: 3-hydroxy medium-chain carboxylic acids are known intermediates in the mitochondrial β-oxidation of fatty acids. frontiersin.org Under certain conditions like starvation, their plasma levels can rise significantly. frontiersin.org

Cell Signaling: 3-hydroxy-octanoate has been identified as an endogenous ligand for the human hydroxy-carboxylic acid receptor 3 (HCA3), a G-protein coupled receptor. nih.gov Activation of HCA3 can inhibit adenylyl cyclase and trigger intracellular signaling cascades, such as the ERK1/2 MAP kinase pathway. nih.gov

Immune System Modulation: HCA3 receptors are expressed in various immune cells, including macrophages, monocytes, and neutrophils, suggesting a potential role for 3-hydroxy-octanoate in immune function. frontiersin.org However, its precise physiological role in human immune responses remains to be determined. frontiersin.org

Advanced Applications in Drug Delivery and Biomedical Materials

The biocompatibility and biodegradability of polyhydroxyalkanoates make them attractive materials for a range of biomedical applications. ucl.ac.uk Poly(3-hydroxyoctanoate) (P(3HO)), being more elastomeric than its short-chain-length counterparts, is particularly promising for soft tissue engineering. ucl.ac.ukresearchgate.net

Key Research Thrusts:

Tissue Engineering: P(3HO) is being investigated as a material for cardiac tissue engineering and for creating scaffolds that enhance the regeneration of skin cells (keratinocytes). ucl.ac.ukscispace.com Blends of P(3HO) with other PHAs, like poly(3-hydroxybutyrate) (P(3HB)), are being developed to create materials with tailored mechanical properties for applications such as coronary stents. researchgate.net

Drug Delivery: The inherent properties of PHAs allow them to be used as carriers for the controlled release of therapeutic agents. researchgate.netresearchgate.net Future research will likely focus on creating functionalized P(3HO) oligomers and copolymers for targeted drug delivery systems. acs.org

Biocompatible Coatings and Implants: The non-immunogenic nature of PHAs makes them suitable for use as coatings on medical devices and as implantable materials. ucl.ac.ukresearchgate.net P(3HO) has been fabricated into porous patches for wound dressings, demonstrating its potential in wound healing applications. mdpi.com

Sustainable Production and Circular Economy Integration

A major driver for PHA research is the need for sustainable alternatives to petroleum-based plastics. nih.govnih.gov Integrating the production of this compound and its corresponding polymer into a circular economy is a key future goal.

Key Research Thrusts:

Renewable Feedstocks: Research is actively exploring the use of renewable and waste feedstocks, such as agro-industrial waste, crude glycerol (B35011), and waste oils, for PHA production. researchgate.netnih.gov This approach not only reduces production costs but also helps in waste valorization. nih.govresearchgate.net

Biorefinery Concepts: The production of PHAs can be integrated into a biorefinery model, where by-products of the process, such as pigments and nutrients, are also utilized, creating additional value streams. nih.govnih.gov

End-of-Life Solutions: While the biodegradability of PHAs is a key advantage, a truly circular model requires effective recycling technologies. rsc.org Research into chemical and biological recycling methods will be crucial to deconstruct PHAs back into their constituent monomers or other valuable chemicals, minimizing waste and creating a closed-loop system. rsc.org A circular materials economy is projected to be more favorable in terms of carbon footprint and cost. rsc.org

Computational Chemistry and Modeling for Structure-Function Relationships and Reaction Mechanisms

Computational tools are becoming increasingly important in accelerating the development and application of new materials.

Key Research Thrusts:

Reaction Mechanism Elucidation: Mass spectrometry studies, combined with computational modeling, have been used to understand the fragmentation mechanisms of polyesters like poly(2-methyl-3-hydroxyoctanoate). researchgate.netresearchgate.net These insights are valuable for understanding polymer structure and degradation pathways.

Structure-Property Prediction: Molecular dynamics simulations are being used to understand enzyme-substrate interactions in the stereoselective synthesis of hydroxy esters, guiding protein engineering efforts. tudelft.nl Computational models can also predict the mechanical and thermal properties of PHA blends, reducing the need for extensive experimental screening. acs.org

常见问题

Basic: What standard methods are used to synthesize and characterize Methyl 3-hydroxyoctanoate in bacterial polyhydroxyalkanoates (PHAs)?

Methodological Answer:

this compound is synthesized via bacterial fermentation using strains like Pseudomonas spp. or Bacillus spp. Post-fermentation, PHAs are extracted from dried cell biomass using solvent extraction (e.g., chloroform). The polymer is methanolized to release methyl esters of 3-hydroxyalkanoates, including this compound. Characterization involves:

- GC-MS : Retention times and mass fragmentation patterns (e.g., m/z=77, 105 for benzoyl derivatives) are compared to standards for identification .

- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm monomer structure, with chemical shifts at δ 1.3–2.6 ppm for alkyl chains and δ 5.2–5.4 ppm for ester linkages .

- TLC/GC Purity Checks : Hexane/ethyl ether (70:30) solvent systems validate purity (>98%) .

Basic: How is this compound utilized as a biomarker in fatty acid oxidation disorders?

Methodological Answer:

this compound serves as a biomarker for deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial β-oxidation disorders. Its detection involves:

- Stable Isotope Dilution-GC-MS : Serum or plasma samples are derivatized to volatile trimethylsilyl (TMS) esters. Quantification uses deuterated internal standards (e.g., d₃-3-hydroxyoctanoate) to correct for matrix effects .

- Fibroblast Culture Analysis : Accumulation of free 3-hydroxy fatty acids in media correlates with enzyme deficiencies, validated via selective ion monitoring (SIM) .

Advanced: What experimental strategies address contradictions in enzymatic degradation data for poly(3-hydroxyoctanoate)?

Methodological Answer:

Discrepancies in enzymatic hydrolysis of poly(3-hydroxyoctanoate) arise from substrate specificity of PHA depolymerases. To resolve this:

- Enzyme-Substrate Assays : Test depolymerase activity on films of poly(3-hydroxyoctanoate) versus control polymers (e.g., poly(3HB)). Activity is measured via mass loss or release of soluble monomers .

- Structural Analysis : Compare polymer backbone flexibility (C8 side chains vs. shorter monomers). Enzymes like Pseudomonas fluorescens GK13 depolymerase show specificity for medium-chain-length PHAs due to active-site steric constraints .

- Molecular Dynamics Simulations : Model enzyme-polymer interactions to identify structural determinants of degradability .

Advanced: How does monomer composition influence the physicochemical properties of PHAs, using this compound as a case study?

Methodological Answer:

The incorporation of this compound into PHAs alters material properties:

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals lower melting temperatures (Tm) for medium-chain-length PHAs (~60–80°C) compared to rigid short-chain polymers (e.g., PHB, Tm ~175°C) .

- Mechanical Testing : Copolymers with this compound exhibit higher elasticity due to reduced crystallinity. Tensile strength is measured via dynamic mechanical analysis (DMA) .

- Solubility Profiling : Medium-chain-length PHAs dissolve in chlorinated solvents (e.g., chloroform), enabling processing into films or nanoparticles .

Basic: What analytical techniques are employed to identify and quantify this compound in complex biological matrices?

Methodological Answer:

- GC-MS with Derivatization : Samples are methylated or silylated to enhance volatility. Quantification uses external calibration curves with pure this compound standards .

- LC-MS/MS : Reverse-phase chromatography (C18 column) with electrospray ionization (ESI) in negative ion mode improves sensitivity for polar metabolites .

- NMR Metabolomics : <sup>1</sup>H NMR spectra (500 MHz) identify 3-hydroxyoctanoate in CSF or serum via characteristic peaks at δ 1.25–1.35 ppm (CH2 groups) .

Advanced: In metabolomic studies, how is this compound validated as a biomarker for disease outcomes?

Methodological Answer:

- Cohort Validation : Screen discovery (n=500) and validation cohorts (n=300) using LC-MS/MS. Adjust for confounders (e.g., age, comorbidities) via multivariate regression .

- Pathway Analysis : Link 3-hydroxyoctanoate to β-oxidation intermediates using KEGG or MetaboAnalyst. Overrepresentation analysis (ORA) identifies perturbed pathways (e.g., fatty acid metabolism) .

- Mechanistic Studies : Treat adipocyte cultures with 3-hydroxyoctanoate and measure anti-lipolytic activity via glycerol release assays. Validate receptor binding (e.g., GPR109B) using siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。